Cas no 21835-35-8 (L-Valylglycylglycine)

L-Valylglycylglycine 化学的及び物理的性質
名前と識別子
-
- Glycine, L-valylglycyl-
- Amyloid β-Protein (36-38)
- Amyloid β-Protein (38-40)
- H-Val-Gly-Gly-OH
- VAL-GLY-GLY
- L-VALYLGLYCYLGLYCINE
- L-VALYL-L-GLYCYL GLYCINE
- Val-Gly-Gly-OH
- valylglycylglycine
- NS00063809
- (S)-2-(2-(2-Amino-3-methylbutanamido)acetamido)acetic acid
- 21835-35-8
- Valyl-glycyl-glycine
- L-Valyl-glycyl-glycine
- AKOS010407462
- CHEBI:166200
- 2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetic acid
- L-Valylglycylglycine
-
- インチ: InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)/t8-/m0/s1
- InChIKey: PIFJAFRUVWZRKR-QMMMGPOBSA-N
- ほほえんだ: CC([C@H](N)C(NCC(NCC(O)=O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 231.12200
- どういたいしつりょう: 231.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.3
- トポロジー分子極性表面積: 122Ų
じっけんとくせい
- PSA: 121.52000
- LogP: -0.23120
L-Valylglycylglycine セキュリティ情報
L-Valylglycylglycine 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
L-Valylglycylglycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V191743-100mg |
L-Valylglycylglycine |
21835-35-8 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | V191743-50mg |
L-Valylglycylglycine |
21835-35-8 | 50mg |
$ 50.00 | 2022-06-02 | ||
TRC | V191743-500mg |
L-Valylglycylglycine |
21835-35-8 | 500mg |
$ 210.00 | 2022-06-02 |
L-Valylglycylglycine 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
8. Back matter
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
L-Valylglycylglycineに関する追加情報
Comprehensive Guide to Glycine, L-valylglycyl- (CAS No. 21835-35-8): Properties, Applications, and Market Insights
Glycine, L-valylglycyl- (CAS No. 21835-35-8) is a dipeptide derivative composed of glycine and L-valine, two essential amino acids. This compound has garnered significant attention in the fields of biochemistry, pharmaceuticals, and nutraceuticals due to its unique structural properties and biological functions. Researchers and industry professionals often search for terms like "Glycine, L-valylglycyl- uses", "CAS 21835-35-8 benefits", and "L-valylglycyl-glycine peptide", reflecting its growing relevance in scientific and commercial applications.
The molecular structure of Glycine, L-valylglycyl- enables it to participate in various biochemical pathways, making it a valuable component in peptide synthesis and drug development. Its stability and bioavailability have led to its inclusion in formulations aimed at improving metabolic health and muscle recovery. Recent studies have explored its potential in addressing gut health and cognitive function, aligning with current trends in personalized nutrition and wellness.
In the pharmaceutical industry, Glycine, L-valylglycyl- is utilized as a building block for more complex peptides and as a stabilizer in certain drug formulations. Its role in enhancing the efficacy of therapeutic agents has been a focal point of research, particularly in treatments targeting metabolic disorders. Searches for "peptide-based therapeutics" and "amino acid derivatives in medicine" highlight the compound's significance in modern pharmacology.
The nutraceutical sector has also embraced Glycine, L-valylglycyl- for its potential benefits in sports nutrition and dietary supplements. Athletes and fitness enthusiasts frequently inquire about "best peptides for muscle growth" and "natural performance enhancers", underscoring the compound's appeal in this market. Its ability to support protein synthesis and reduce muscle fatigue makes it a popular ingredient in recovery products.
From a commercial perspective, the demand for Glycine, L-valylglycyl- is driven by its versatility and safety profile. Manufacturers prioritize high-purity grades to meet the stringent requirements of pharmaceutical and nutraceutical applications. Market analyses reveal increasing interest in "sustainable peptide production" and "bioactive ingredient sourcing", reflecting broader industry shifts toward eco-friendly and ethically sourced materials.
Quality control and regulatory compliance are critical when working with Glycine, L-valylglycyl-. Analytical techniques such as HPLC and mass spectrometry are employed to ensure purity and consistency. Researchers often search for "CAS 21835-35-8 specifications" and "peptide purity standards", emphasizing the need for reliable data and transparent sourcing practices.
In summary, Glycine, L-valylglycyl- (CAS No. 21835-35-8) is a multifaceted compound with applications spanning pharmaceuticals, nutraceuticals, and biochemical research. Its alignment with trends like "precision medicine" and "functional foods" positions it as a key player in the evolving landscape of health and wellness. As interest in peptide-based solutions grows, this compound is poised to play an even more prominent role in scientific and commercial advancements.
21835-35-8 (L-Valylglycylglycine) 関連製品
- 183449-57-2(L-Alanine,5-oxo-L-prolyl-L-phenylalanyl-L-arginyl-L-histidyl-L-a-aspartyl-L-serylglycyl-L-tyrosyl-L-a-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-a-glutamyl-L-a-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-)
- 1187-50-4(L-Leucyl-glycyl-glycine)
- 4337-37-5(DL-Leucyl-glycyl-glycine)
- 18625-22-4(H-D-LEU-GLY-GLY-OH)
- 27493-61-4(H-Val-Ala-OH)
- 1352517-52-2((1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester)
- 1383979-52-9(6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 242797-15-5(1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2229565-99-3(2-(azidomethyl)-5-chlorothieno3,2-bpyridine)




